molecular formula C24H28N4O3S B1207574 Quinoline, 6-(3,6-dihydro-6-methyl-2-oxo-2H-1,3,4-thiadiazin-5-yl)-1-((3,4-dimethoxyphenyl)(ethylimino)methyl)-1,2,3,4-tetrahydro-, (-)- CAS No. 143102-31-2

Quinoline, 6-(3,6-dihydro-6-methyl-2-oxo-2H-1,3,4-thiadiazin-5-yl)-1-((3,4-dimethoxyphenyl)(ethylimino)methyl)-1,2,3,4-tetrahydro-, (-)-

Cat. No. B1207574
CAS RN: 143102-31-2
M. Wt: 452.6 g/mol
InChI Key: NNDBXESVYQQFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline, 6-(3,6-dihydro-6-methyl-2-oxo-2H-1,3,4-thiadiazin-5-yl)-1-((3,4-dimethoxyphenyl)(ethylimino)methyl)-1,2,3,4-tetrahydro-, (-)-, also known as Quinoline, 6-(3,6-dihydro-6-methyl-2-oxo-2H-1,3,4-thiadiazin-5-yl)-1-((3,4-dimethoxyphenyl)(ethylimino)methyl)-1,2,3,4-tetrahydro-, (-)-, is a useful research compound. Its molecular formula is C24H28N4O3S and its molecular weight is 452.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoline, 6-(3,6-dihydro-6-methyl-2-oxo-2H-1,3,4-thiadiazin-5-yl)-1-((3,4-dimethoxyphenyl)(ethylimino)methyl)-1,2,3,4-tetrahydro-, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, 6-(3,6-dihydro-6-methyl-2-oxo-2H-1,3,4-thiadiazin-5-yl)-1-((3,4-dimethoxyphenyl)(ethylimino)methyl)-1,2,3,4-tetrahydro-, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

143102-31-2

Product Name

Quinoline, 6-(3,6-dihydro-6-methyl-2-oxo-2H-1,3,4-thiadiazin-5-yl)-1-((3,4-dimethoxyphenyl)(ethylimino)methyl)-1,2,3,4-tetrahydro-, (-)-

Molecular Formula

C24H28N4O3S

Molecular Weight

452.6 g/mol

IUPAC Name

5-[1-[C-(3,4-dimethoxyphenyl)-N-ethylcarbonimidoyl]-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one

InChI

InChI=1S/C24H28N4O3S/c1-5-25-23(18-9-11-20(30-3)21(14-18)31-4)28-12-6-7-16-13-17(8-10-19(16)28)22-15(2)32-24(29)27-26-22/h8-11,13-15H,5-7,12H2,1-4H3,(H,27,29)

InChI Key

NNDBXESVYQQFSH-UHFFFAOYSA-N

SMILES

CCN=C(C1=CC(=C(C=C1)OC)OC)N2CCCC3=C2C=CC(=C3)C4=NNC(=O)SC4C

Canonical SMILES

CCN=C(C1=CC(=C(C=C1)OC)OC)N2CCCC3=C2C=CC(=C3)C4=NNC(=O)SC4C

Other CAS RN

143102-32-3

synonyms

EMD 60263
EMD 60264
EMD-60263
EMD60263

Origin of Product

United States

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